molecular formula C8H12O3 B1267616 3-(Ethoxymethylene)pentane-2,4-dione CAS No. 33884-41-2

3-(Ethoxymethylene)pentane-2,4-dione

Cat. No.: B1267616
CAS No.: 33884-41-2
M. Wt: 156.18 g/mol
InChI Key: ITTXGKOHFZJUEX-UHFFFAOYSA-N
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Description

3-(Ethoxymethylene)pentane-2,4-dione is an organic compound with the molecular formula C₈H₁₂O₃. It is a derivative of pentane-2,4-dione, where an ethoxymethylene group is attached to the third carbon atom. This compound is known for its role as an intermediate in various chemical reactions and its utility in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Ethoxymethylene)pentane-2,4-dione can be synthesized through the reaction of triethoxymethane with pentane-2,4-dione. This reaction is a type of substitution reaction, where the ethoxymethylene group is introduced to the pentane-2,4-dione molecule . The reaction typically involves the use of a base such as potassium hydroxide as a catalyst and is carried out under reflux conditions in ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(Ethoxymethylene)pentane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Characteristics and Synthesis

3-(Ethoxymethylene)pentane-2,4-dione can be synthesized through the reaction of pentane-2,4-dione with ethyl orthoformate under acidic conditions. This process introduces the ethoxymethylene group, enhancing the compound's reactivity and biological potential. The synthesis can also be achieved via heating pentane-2,4-dione with triethyl orthoformate, which has been documented in various studies .

Scientific Research Applications

The compound exhibits several significant applications in scientific research:

Medicinal Chemistry

This compound has shown potential as a precursor for anticancer agents. Recent studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7). The mechanism of action may involve modulation of apoptosis and cell cycle regulation through interaction with key signaling pathways.

Case Study: Anticancer Activity
A study highlighted the dose-dependent inhibition of cell proliferation in MCF-7 cells by derivatives derived from this compound, suggesting effective concentrations for therapeutic applications.

Coordination Chemistry

The ability of this compound to form stable complexes with various metal ions makes it a valuable ligand in coordination chemistry. These metal complexes are useful in catalysis and materials science, as well as precursors for metal-containing polymers .

Table: Coordination Complexes Derived from this compound

Metal IonComplex TypeApplication Area
NiNi(II) ComplexCatalysis
CuCu(II) ComplexMaterials Science
ZnZn(II) ComplexDrug Delivery Systems

Synthesis of Heterocyclic Compounds

This compound is extensively employed in synthesizing various heterocyclic compounds such as pyrazoles and isoxazoles. These heterocycles are critical structural motifs in numerous pharmaceuticals and agrochemicals .

Table: Heterocycles Synthesized from this compound

Heterocycle TypeExample CompoundApplication
Pyrazole1-MethylpyrazoleAntimicrobial agents
IsoxazoleIsoxazole derivativesAnti-inflammatory drugs
PyrimidinePyrimidine derivativesAntiviral agents

Research indicates that this compound possesses notable biological activities beyond its anticancer properties. Its derivatives have been shown to interact with enzymes involved in metabolic processes, potentially altering drug metabolism and enhancing therapeutic efficacy .

Enzyme Interaction Studies
Certain derivatives have been identified as inhibitors of cyclooxygenase enzymes (COX), which play crucial roles in inflammatory processes and cancer progression .

Mechanism of Action

The mechanism of action of 3-(Ethoxymethylene)pentane-2,4-dione involves its ability to act as an electrophile in various chemical reactions. . This reactivity makes it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Ethoxymethylene)pentane-2,4-dione is unique due to the presence of the ethoxymethylene group, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic applications where the ethoxymethylene group is required .

Biological Activity

3-(Ethoxymethylene)pentane-2,4-dione, also known as ethyl 3-(ethoxymethylene)-2,4-pentanedione, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of pentane-2,4-dione with ethyl orthoformate under acidic conditions. This method allows for the formation of the ethoxymethylene group, enhancing the compound's reactivity and biological potential.

Anticancer Properties

Recent studies have highlighted the anticancer properties of derivatives of this compound. For instance, compounds synthesized from this precursor have shown promising activity against various cancer cell lines. A notable study demonstrated that derivatives exhibited significant cytotoxic effects on breast cancer cells, suggesting potential for further development as anticancer agents .

The mechanism through which this compound exerts its biological effects is believed to involve interaction with cellular pathways and molecular targets. It may influence apoptosis and cell cycle regulation in cancer cells by modulating key signaling pathways. Additionally, its derivatives have been shown to interact with enzymes involved in metabolic processes, potentially leading to altered drug metabolism and enhanced therapeutic efficacy .

Case Studies

  • Study on Anticancer Activity : A study investigated the effects of derivatives derived from this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting effective concentrations for therapeutic applications .
  • Enzyme Interaction Studies : Research has shown that compounds related to this compound can act as enzyme inhibitors. For example, certain derivatives inhibited cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes and cancer progression .

Data Table: Biological Activity Overview

Activity Target Effect Reference
AnticancerMCF-7 Breast Cancer CellsCytotoxicity (IC50 values)
Enzyme InhibitionCyclooxygenase (COX)Inhibition of enzyme activity
Apoptosis InductionVarious Cancer Cell LinesInduction of programmed cell death

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 3-(Ethoxymethylene)pentane-2,4-dione in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Respiratory protection (e.g., NIOSH-approved P95 respirators) is required if ventilation is insufficient .
  • Storage : Store in tightly sealed containers in a cool, well-ventilated area away from oxidizing agents, bases, and ignition sources .
  • Emergency Procedures : In case of skin contact, immediately wash with soap and water. For inhalation exposure, move to fresh air and seek medical attention .

Q. How can researchers optimize the synthesis of this compound to achieve high yields?

  • Methodological Answer :

  • Key Step : Use acidic decarbonylation of precursors like 3-(1,3-dithian-2-ylidene)-pentane-2,4-dione under controlled conditions (e.g., HCl catalysis at 60–80°C). Monitor reaction progress via TLC or GC-MS .
  • Purification : Employ fractional distillation or recrystallization from ethanol/water mixtures to isolate the product .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Key peaks include δ 16.86 (enolic proton) and δ 192.1 (carbonyl carbons) .
  • IR : Strong absorption at ~1603 cm⁻¹ (C=O stretching) .
  • Mass Spectrometry : Use electron ionization (EI-MS) to confirm molecular ion peaks and fragmentation patterns .

Q. How should researchers design experiments to study the compound’s reactivity with nucleophiles?

  • Methodological Answer :

  • Reactivity Screening : Test reactions with amines, thiols, and Grignard reagents in aprotic solvents (e.g., THF or DCM). Monitor intermediates via in-situ IR or NMR .
  • Kinetic Studies : Use stopped-flow techniques to measure reaction rates under varying temperatures and concentrations .

Q. What are the best practices for mitigating contradictions in toxicity data for β-diketone derivatives?

  • Methodological Answer :

  • Comparative Studies : Cross-reference acute toxicity data (e.g., LD₅₀) from multiple sources, noting discrepancies in exposure routes (dermal vs. inhalation) .
  • In Vitro Assays : Use hepatocyte or neuroblastoma cell lines to validate neurotoxic effects observed in animal studies .

Advanced Research Questions

Q. How can computational modeling resolve ambiguities in the tautomeric equilibrium of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometries of keto-enol tautomers using B3LYP/6-311++G(d,p). Compare theoretical NMR shifts with experimental data .
  • Solvent Effects : Simulate tautomer populations in polar (e.g., DMSO) vs. nonpolar solvents to predict dominant forms .

Q. What strategies address challenges in crystallizing this compound for X-ray studies?

  • Methodological Answer :

  • Crystallization Conditions : Use slow evaporation from dichloromethane/hexane mixtures. For polymorph screening, vary temperature (4°C to RT) .
  • Data Collection : Employ synchrotron radiation for high-resolution diffraction of low-symmetry crystals .

Q. How does this compound participate in palladium-catalyzed allylic substitution reactions?

  • Methodological Answer :

  • Catalytic System : Use Pd(PPh₃)₄ with chiral ligands (e.g., BINAP) to study enantioselectivity. Monitor reaction progress via chiral HPLC .
  • Mechanistic Probes : Isotope labeling (e.g., ¹³C at the ethoxymethylene group) to track bond reorganization .

Q. What methodological approaches validate the compound’s mutagenicity potential in long-term studies?

  • Methodological Answer :

  • Ames Test : Use Salmonella typhimurium strains TA98 and TA100 with metabolic activation (S9 fraction) .
  • Comet Assay : Assess DNA damage in human lymphocytes exposed to sub-lethal concentrations .

Q. How can researchers leverage this compound in designing photoactive metal complexes?

  • Methodological Answer :
  • Coordination Chemistry : React with transition metals (e.g., Cu²⁺, Ru³⁺) in ethanol/water. Characterize complexes via UV-Vis (charge-transfer bands) and cyclic voltammetry .
  • Photocatalysis : Test light-driven degradation of organic pollutants (e.g., methylene blue) under UV/visible light .

Properties

IUPAC Name

3-(ethoxymethylidene)pentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-4-11-5-8(6(2)9)7(3)10/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTXGKOHFZJUEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C(=O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00286589
Record name 3-(ethoxymethylene)pentane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00286589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33884-41-2
Record name 33884-41-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46601
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(ethoxymethylene)pentane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00286589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of Acetylacetone (40 mL), Ethyl orthoformate (95.4 mL) and Acetic anhydride (54.2 mL) was heated to reflux (150° C.) for 1 hour. The reaction solution was cooled to room temperature and was directly subjected to flash column chromatography (E. Merck Silica Gel (˜120 g); Eluent: 100% EtOAc followed by 5% EtOH in EtOAc). Concentration of the fractions containing the pure product using a rotavap at 40° C. afforded the title compound as a dark red viscous oil (10.4 g, 17.0%).
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Ethyl orthoformate
Quantity
95.4 mL
Type
reactant
Reaction Step One
Quantity
54.2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
17%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

3-(Ethoxymethylene)pentane-2,4-dione
3-(Ethoxymethylene)pentane-2,4-dione
3-(Ethoxymethylene)pentane-2,4-dione

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